molecular formula C14H17NO2 B263114 Cambridge id 6236998

Cambridge id 6236998

Cat. No.: B263114
M. Wt: 231.29 g/mol
InChI Key: QRTKVRATBKSIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge ID 6236998 refers to a chemical compound cataloged in the Cambridge Structural Database (CSD), a repository of crystallographic data for organic and metal-organic compounds. Such identifiers are critical for researchers studying molecular interactions, drug design, and material science.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-phenoxy-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)12-17-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2

InChI Key

QRTKVRATBKSIDT-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)COC1=CC=CC=C1

Canonical SMILES

C=CCN(CC=C)C(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Drug Development : As intermediates in synthesizing kinase inhibitors or proteasome-targeting therapies (e.g., bortezomib analogs).
  • Material Science : Halogenated boronic acids are used in covalent organic frameworks (COFs) for gas storage.

Q & A

Q. Methodological Notes

  • Data Contradiction Analysis: Use Bland-Altman plots or Cohen’s kappa to quantify discrepancies between raters or datasets. For qualitative contradictions, apply thematic dissonance analysis .
  • Experimental Design: Reference Campbell and Stanley’s frameworks () to address threats to internal/external validity, such as selection bias or testing effects.

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